5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
Description
5-{[2-(Methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is a glutaric acid derivative featuring a substituted phenylamino moiety at the 5-oxo position. The compound’s structure includes a methoxycarbonyl group (-COOCH₃) at the ortho position of the phenyl ring, which confers distinct electronic and steric properties. The molecular formula is inferred as C₁₃H₁₅NO₅ (molecular weight: 265.26 g/mol), based on the para-substituted analog in .
Properties
IUPAC Name |
5-(2-methoxycarbonylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-19-13(18)9-5-2-3-6-10(9)14-11(15)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKUROSCGNOAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid typically involves the reaction of 2-(methoxycarbonyl)aniline with a suitable acylating agent. One common method is the acylation of 2-(methoxycarbonyl)aniline with glutaric anhydride under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The reaction is usually catalyzed by a Lewis acid like aluminum chloride or boron trifluoride etherate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Electronic and Steric Effects
- The para-substituted version () allows for better electronic conjugation, which may enhance interactions with target proteins .
- Azepanylcarbonyl vs. Methoxycarbonyl : The azepanylcarbonyl group () increases lipophilicity, making it more suitable for crossing biological membranes, whereas the methoxycarbonyl group enhances polarity and aqueous solubility .
Receptor Affinity and Pharmacological Activity
- CCK/Gastrin Receptor Antagonists: Derivatives like (R)-4-benzamido-5-oxopentanoic acid (e.g., lorglumide) exhibit selective antagonism for CCK-A and CCK-B receptors. Modifications to the substituents (e.g., dichlorobenzamido in CR 2194) improve selectivity and oral bioavailability .
Metabolic Stability and Toxicity
- tert-Butylphenoxy Derivatives: The tert-butyl group in enhances metabolic stability by resisting oxidative degradation, a trait valuable in drug design .
- Toxicity Profiles: Limited toxicological data are available for most analogs, though methoxycarbonyl and benzamido derivatives generally show low acute toxicity in preclinical models .
Biological Activity
5-{[2-(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid, with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its roles in various biochemical pathways and its applications in pharmaceutical research.
The synthesis of this compound typically involves the reaction of 2-(methoxycarbonyl)aniline with an acylating agent such as glutaric anhydride. The reaction conditions usually require reflux in solvents like toluene or dichloromethane, often facilitated by Lewis acids to enhance yield and purity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may function as an inhibitor or activator of enzymes involved in critical metabolic processes, including:
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes linked to nucleic acid and protein synthesis, potentially leading to reduced cell proliferation .
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in treating infections .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways . Further studies are needed to elucidate its specific effects on various cancer cell lines.
- Antimicrobial Studies : A study demonstrated that derivatives of this compound displayed notable antimicrobial activity against a range of bacterial strains, suggesting potential therapeutic applications in infectious diseases .
- Pharmacological Applications : The compound is being explored for its potential therapeutic roles in various diseases, particularly those involving metabolic dysregulation .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Methoxycarbonyl)aniline | Structure | Precursor for synthesis |
| N-Phenylglutamic Acid | Structure | Different functional groups, varied activity |
| Glutaric Anhydride | Structure | Acylating agent used in synthesis |
This table highlights the uniqueness of this compound due to its specific combination of functional groups which allow for diverse biological interactions.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to fully understand its mechanisms of action and potential therapeutic applications. Future research should focus on clinical trials to validate its efficacy and safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
